Diallyl carbonate
Overview
Description
Diallyl carbonate (DAC) is an important organic compound and chemical intermediate, recognized as a "green chemical" due to its moderate toxicity and biodegradability, which makes it favorable for human health and the environment. Its unique physicochemical properties and versatility as a reagent have spurred interest in phosgene-free processes derived from CO or CO2 for its synthesis (Huang et al., 2015).
Synthesis Analysis
The synthesis of DAC has been explored through various environmentally friendly methods, including the utilization of carbon dioxide as a C1 source and caesium carbonate as the base, offering a green approach to producing cyclic carbonates and dialkyl carbonates (Reithofer et al., 2013). Additionally, a novel selective synthesis method has been described using imidazole carboxylic esters, highlighting the versatility in obtaining DAC through environmentally benign pathways (Davis & Rannard, 1999).
Molecular Structure Analysis
The molecular structure of lithium alkyl carbonates, which result from the reductive decomposition of DAC, plays a crucial role in the formation of surface layers at electrode/electrolyte interfaces in lithium-ion batteries. X-ray photoelectron spectroscopy (XPS) and Hartree-Fock ab initio calculations have been used to characterize and interpret the valence spectra of these compounds, demonstrating the importance of DAC in battery technology (Dedryvère et al., 2005).
Chemical Reactions and Properties
DAC serves as a versatile reagent in various chemical reactions, including the sustainable and catalyst-free allyloxycarbonylation of cellulose and maize starch, demonstrating its potential in the modification of carbohydrates for the production of materials with improved properties (Söyler & Meier, 2017).
Physical Properties Analysis
The polymerization of DAC has been studied, revealing its kinetic behavior and potential for cyclopolymerization, which is significant for the synthesis of polymeric materials with specific properties (Matsumoto et al., 1969).
Chemical Properties Analysis
DAC has been highlighted as a non-toxic, sustainable, and efficient reagent for the alkylation of phenols and esterification of carboxylic acids, underscoring its utility in various synthetic applications and as a solvent in environmentally friendly processes (Kreye et al., 2015). Furthermore, the synthesis of modern synthetic oils based on DAC demonstrates its potential in producing lubricants with excellent physicochemical properties, showcasing its industrial applications (Gryglewicz et al., 2003).
Scientific Research Applications
Ethylation, Allylation, and Benzylation Reagents : DAC is identified as a non-toxic, sustainable, and efficient reagent for the alkylation of phenols and esterification of carboxylic acids. It demonstrates higher reactivity compared to other organic carbonates and is suitable for selective protection of carboxyl groups in the presence of phenols (Kreye et al., 2015).
Reactive Plasticizers in Polyphenylene Oxide : DAC, among other allyl monomers, has been studied for its role in improving the processability of polyphenylene oxide (PPO), acting as a reactive plasticizer. Its addition significantly improved the processability of PPO blends (Rusli, Cook, & Liang, 2011).
Methylating Agent : DAC, alongside other carbonates, has been used as a versatile, cheap, and safer reagent for methylation of various organic substrates (Lissel, Schmidt, & Neumann, 1986).
Synthesis and Applications : DAC, labeled as a "green chemical," is important for its moderate toxicity and biodegradability. It is used in various applications, including as fuel additives, solvents, and reaction intermediates due to its unique physicochemical properties (Huang, Yan, Wang, & Ma, 2015).
Dental Composite Resins : DAC has been utilized in the formulation of photopolymerizable dental composite resins. It shows potential for the formulation of composite materials with applications in dentistry due to its characteristics like lower polymerization stress and high double bond conversion (González-López et al., 2020).
Polymerization and Free-Volume Properties : Studies on poly(diethylene glycol bis(allyl carbonate)) networks have shown the impact of cross-linking on free-volume properties. DAC is integral in understanding the relationship between the network structure and its physical properties (Dlubek, Stejny, & Alam, 1998).
Polymerization Kinetics : The polymerization of DAC has been kinetically analyzed, providing insights into cyclopolymerization processes and the relation of various factors like initiator concentration and monomer concentration (Matsumoto, Takashima, & Oiwa, 1969).
Cellulose and Starch Functionalization : DAC has been used for the sustainable and catalyst-free allyloxycarbonylation of cellulose and starch in ionic liquids. This methodology represents a significant step in sustainable carbohydrate modification (Söyler & Meier, 2017).
Catalytic Formation of Cyclic Organic Carbonates : DAC is crucial in the catalytic formation of cyclic organic carbonates (COCs), derived from CO2 coupling reactions, which are essential in the synthesis of biocompatible polymers and linear dialkyl carbonates (Martín, Fiorani, & Kleij, 2015).
Sustainable Allylation of Lignin : DAC is efficient in the non-toxic and sustainable modification of lignin, allowing the introduction of functional groups into lignin's structure, which is significant for further modification and utilization (Over & Meier, 2016).
Safety And Hazards
DAC is classified as a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Dialkyl carbonates are important organic compounds and chemical intermediates with the label of “green chemicals” due to their moderate toxicity, biodegradability for human health, and environment . Owing to their unique physicochemical properties and versatility as reagents, a variety of phosgene-free processes derived from CO or CO2 have been explored for the synthesis of dialkyl carbonates . This review puts forward the substantial challenges and opportunities for future research associated with dialkyl carbonates .
properties
IUPAC Name |
bis(prop-2-enyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWYKGYGWOAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-94-4 | |
Record name | Carbonic acid, di-2-propen-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25549-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6065846 | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl carbonate | |
CAS RN |
15022-08-9 | |
Record name | Allyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15022-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015022089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diallyl carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9P2G65CXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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